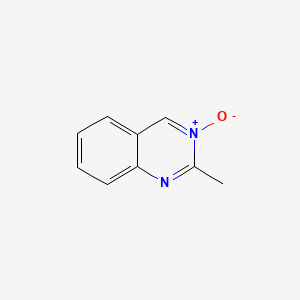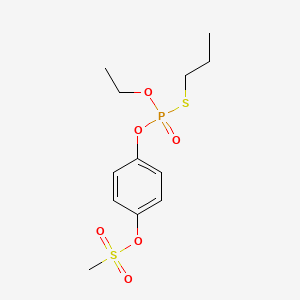
8-Quinolinethiol, 5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinethiol, 5-methoxy- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a thiol group (-SH) at the 8th position and a methoxy group (-OCH₃) at the 5th position of the quinoline ring. It is known for its significant biological and chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinethiol, 5-methoxy- typically involves the reaction of quinoline with chlorosulfuric acid to form quinoline-8-sulfonyl chloride, which then reacts with triphenylphosphine in toluene to yield 8-mercaptoquinoline . The methoxy group can be introduced through methylation reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for 8-Quinolinethiol, 5-methoxy- are not extensively documented. the general approach involves large-scale synthesis using the aforementioned chemical reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Quinolinethiol, 5-methoxy- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or sulfides.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, sulfides.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Quinolinethiol, 5-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its cytotoxic effects on tumor cells, showing high selectivity and potency.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 8-Quinolinethiol, 5-methoxy- involves its interaction with cellular components, leading to cytotoxic effects. The thiol group can form complexes with metal ions, disrupting cellular processes. The methoxy group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 8-Quinolinethiol
- 8-Quinolinethiol, 3-methyl-
- 8-Quinolinethiol, 4-methyl-
- 8-Quinolinethiol, 5-methyl-
- 8-Quinolinethiol, 6-methyl-
- 8-Quinolinethiol, 7-methyl-
- 8-Quinolinethiol, 6-methoxy-
Uniqueness
8-Quinolinethiol, 5-methoxy- is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The presence of both thiol and methoxy groups provides a distinct combination of properties that can be exploited in various applications .
Properties
CAS No. |
59666-03-4 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
5-methoxyquinoline-8-thiol |
InChI |
InChI=1S/C10H9NOS/c1-12-8-4-5-9(13)10-7(8)3-2-6-11-10/h2-6,13H,1H3 |
InChI Key |
YDQUYGMKVVSABV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


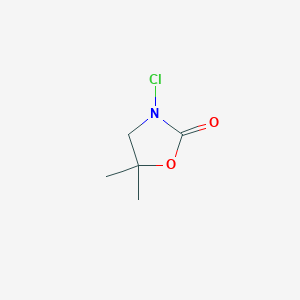
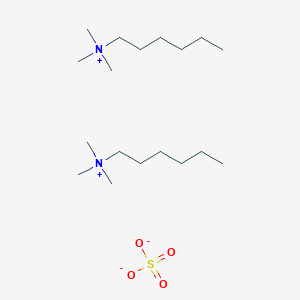
![[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride](/img/structure/B14603977.png)



![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)

![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)
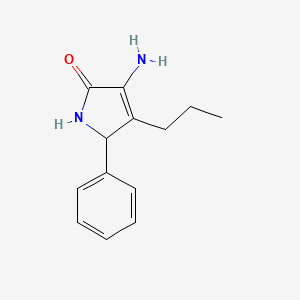
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)

